molecular formula C12H10N4O2 B2681053 7-Benzyl-1H-purine-2,6(3H,7H)-dione CAS No. 56160-64-6

7-Benzyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2681053
CAS RN: 56160-64-6
M. Wt: 242.238
InChI Key: XDUTVTQACWYOMX-UHFFFAOYSA-N
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Description

7-Benzyl-1H-purine-2,6(3H,7H)-dione, also known as 7-benzylpurin-2,6-dione, is a chemical compound belonging to the purine family. It is a heterocyclic aromatic compound made up of a benzyl group and a purine ring. It has been used in various scientific applications and is known to have several biochemical and physiological effects.

Scientific Research Applications

Synthetic Access and Derivative Development

  • Gobouri (2020) discussed the synthesis of new derivatives of 7-benzyl-1H-purine-2,6(3H,7H)-dione, focusing on 6-purineselenyl and 1,3,4-thiadiazols. These compounds were analyzed using spectroscopic methods and elemental analysis, highlighting the chemical versatility and potential for creating varied compounds for different applications (Gobouri, 2020).

Medicinal Chemistry and Pharmacological Potential

  • A study by Chłoń-Rzepa et al. (2013) explored the development of 8-aminoalkyl derivatives of 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. These derivatives were evaluated for their potential as ligands for serotonin receptors and demonstrated antidepressant and anxiolytic properties, suggesting a promising avenue for therapeutic applications (Chłoń-Rzepa et al., 2013).

Protective Group Application in Synthesis

  • Research by Khaliullin and Shabalina (2020) highlighted the use of thietanyl as a protective group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This study demonstrated the importance of protective groups in synthesizing specific derivatives and provided insights into novel synthetic routes for compounds related to 7-benzyl-1H-purine-2,6(3H,7H)-dione (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

7-benzyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUTVTQACWYOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-1H-purine-2,6(3H,7H)-dione

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-7-benzyl-3,7-dihydro-6H-purin-6-one (25.0 g, 0.104 mol) in acetic acid (750.0 mL) and water (50.0 mL) at 55° C. was added a solution of sodium nitrite (28 g, 0.41 mol) in water (50 ml) dropwise. After the addition, the mixture was continued to stir for about 30 min until no starting material was left and then cooled to room temperature. The reaction mixture was concentrated to about ⅓ of its original volume, then diluted with 250 ml water. The precipitate formed was collected by filtration to provide the desired product (20 g, 79.7%). LCMS calculated for C12H11N4O2(M+H): 243.1. found: 243.1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
79.7%

Synthesis routes and methods II

Procedure details

35.9 g (0.13 mol) of 7-benzylguanine hydrochloride from stage a) were dissolved in a mixture of 90 ml of water and 807 ml of glacial acetic acid and heated to 100° C. After cooling to 50° C., a solution of 35.88 g (0.52 mol) of sodium nitrite in 90 ml of water was added in one portion. After 16 hours at room temperature, the resulting precipitate was filtered off with suction, washed with water on the suction filter and dried.
Quantity
35.9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
807 mL
Type
solvent
Reaction Step One
Quantity
35.88 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A white suspension of 2-amino-7-benzyl-1,7-dihydropurin-6-one hydrochloride (12.88 g) in acetic acid (320 ml) and water (32 ml) was stirred at 110° C. for 10 minutes, and then at 50° C. for 10 minutes. Aqueous solution (32 ml) of sodium nitrite (12.88 g) was slowly added dropwise at 50° C. thereto. The reaction mixture was stirred at 50° C. for 15 hours, and the resulting pale brown suspension was collected by filtration to give 4.27 g of the title compound.
Quantity
12.88 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
RU Shelke, MS Degani, A Raju, MK Ray… - Archiv der …, 2016 - Wiley Online Library
Fragment‐based drug design was used to identify Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitors. Screening of ligands against the Mtb DHFR enzyme …
Number of citations: 18 onlinelibrary.wiley.com

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